2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate

Description

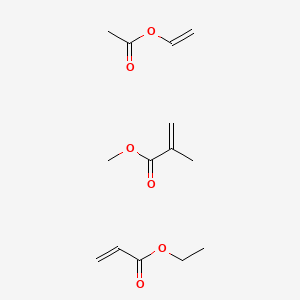

2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate is a compound that belongs to the family of acrylates and methacrylates. These compounds are esters derived from acrylic acid and methacrylic acid, which contain vinyl groups that are double-bonded carbon atoms directly attached to the carbonyl carbon of the ester group. This structure makes them highly reactive and versatile in various applications, including polymerization and copolymerization processes .

Properties

CAS No. |

25767-84-4 |

|---|---|

Molecular Formula |

C14H22O6 |

Molecular Weight |

286.32 g/mol |

IUPAC Name |

ethenyl acetate;ethyl prop-2-enoate;methyl 2-methylprop-2-enoate |

InChI |

InChI=1S/2C5H8O2.C4H6O2/c1-4(2)5(6)7-3;1-3-5(6)7-4-2;1-3-6-4(2)5/h1H2,2-3H3;3H,1,4H2,2H3;3H,1H2,2H3 |

InChI Key |

POBJTXBGYJAJGT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C.CC(=C)C(=O)OC.CC(=O)OC=C |

Related CAS |

25767-84-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate typically involves radical polymerization methods. One common approach is the cobalt-mediated radical polymerization in a packed column system. This method allows for the simultaneous control of molecular weight, separation, and purification of the copolymers . The reaction proceeds with first-order kinetics with respect to the monomers, and the molecular weight distribution is relatively narrow.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of free radical initiators such as 2,2′-azobisisobutyronitrile (AIBN) in solvents like 1,4-dioxane . The process is designed to ensure high purity and yield of the copolymers, which are essential for their application in various industries.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate undergoes several types of chemical reactions, including:

Polymerization: The compound can polymerize through radical polymerization, forming high molecular weight polymers.

Copolymerization: It can copolymerize with other monomers such as styrene, butadiene, and vinyl chloride.

Common Reagents and Conditions

Common reagents used in these reactions include radical initiators like AIBN and cobalt (II) acetylacetonate (Co(acac)2). The reactions are typically carried out in solvents such as benzene or acetonitrile under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions are high molecular weight polymers and copolymers with well-defined structures and properties. These products are used in various applications, including coatings, adhesives, and biomedical devices .

Scientific Research Applications

2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate involves the polymerization of its vinyl groups. The double bonds in the vinyl groups react with radical initiators to form long polymer chains. This process is facilitated by the presence of catalysts such as cobalt (II) acetylacetonate, which helps control the molecular weight and distribution of the polymers .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Methyl-2-propenoic acid methyl ester polymer with ethenyl acetate and ethyl 2-propenoate include:

- Methyl Acrylate

- Ethyl Acrylate

- Butyl Acrylate

- 2-Ethylhexyl Acrylate

- Vinyl Acetate

- Methyl Methacrylate

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of properties derived from its constituent monomers. This combination allows for the synthesis of copolymers with tailored properties, making it highly versatile for various applications in chemistry, biology, medicine, and industry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.